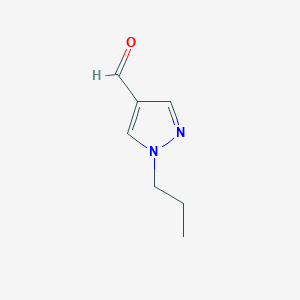1-Propyl-1H-pyrazole-4-carbaldehyde
CAS No.: 473249-36-4
Cat. No.: VC2013439
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 473249-36-4 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 1-propylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C7H10N2O/c1-2-3-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 |
| Standard InChI Key | VGOOENCTKLBWEI-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C=N1)C=O |
| Canonical SMILES | CCCN1C=C(C=N1)C=O |
Introduction
1-Propyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C₇H₁₀N₂O and a CAS number of 473249-36-4. It belongs to the pyrazole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its role as a precursor in organic synthesis, especially in the development of pharmaceuticals and other complex molecules.
Synthesis and Applications
1-Propyl-1H-pyrazole-4-carbaldehyde is used as a precursor in the synthesis of various compounds, including (2-phenylethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine. This synthesis typically involves reductive amination with 2-phenylethylamine under conditions that employ reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.
The compound's applications span across medicinal chemistry, where pyrazole derivatives are known for their potential anti-inflammatory, analgesic, and antimicrobial properties. Research into these compounds often focuses on their ability to modulate enzyme activity or receptor function, which is crucial for understanding their therapeutic effects.
Safety and Handling
1-Propyl-1H-pyrazole-4-carbaldehyde poses several hazards, including acute toxicity if ingested, skin irritation, serious eye irritation, and potential respiratory tract irritation. Handling requires adherence to safety protocols, including the use of protective gear and following guidelines for disposal and storage .
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Research Findings and Future Directions
While specific biological activities of 1-Propyl-1H-pyrazole-4-carbaldehyde itself are not extensively documented, its derivatives and related compounds have shown promise in medicinal chemistry. Further research could explore the compound's potential as a building block for novel pharmaceuticals, leveraging its versatility in organic synthesis to create compounds with targeted therapeutic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume